5-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound features a pyrazole ring substituted with a methyl group and a pyrimidine moiety, contributing to its potential pharmacological properties. The structure of the compound suggests that it may interact with biological targets, making it of interest in medicinal chemistry.
The compound can be synthesized through various methods, often involving multi-step reactions that utilize starting materials such as 5-amino-3-methylpyrazole and pyrimidine derivatives. Research articles document the synthesis and biological evaluation of similar compounds, emphasizing their relevance in drug development and therapeutic applications .
5-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine is classified as a pyrazole derivative. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This particular compound may also fall under the category of potential kinase inhibitors, given the structural similarities to other known inhibitors in this class .
The synthesis of 5-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine typically involves several key steps:
Technical details regarding these reactions can include specific conditions such as temperature, solvent choice, and catalysts used to enhance yield and selectivity .
The molecular formula for this compound is , with a molecular weight of approximately 216.24 g/mol. The specific arrangement of atoms influences its chemical reactivity and biological interactions.
5-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine may participate in various chemical reactions typical for amines and heterocycles:
Technical details related to these reactions often include reaction conditions such as temperature, solvent, and time required for completion .
The mechanism of action for 5-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine is not fully elucidated but likely involves interaction with specific biological targets such as enzymes or receptors. Pyrazole derivatives have been shown to inhibit various kinases and other proteins involved in cell signaling pathways.
Data from related studies suggest that compounds with similar structures may modulate pathways associated with inflammation or cancer progression by inhibiting target proteins through competitive binding mechanisms .
The physical properties of 5-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine include:
Chemical properties include:
Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are often employed to confirm structure and purity .
5-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine has potential applications in:
Research continues to explore its full potential within these fields, highlighting the importance of pyrazole derivatives in contemporary medicinal chemistry .
The strategic fusion of pyrazole and pyrimidine heterocycles represents a sophisticated approach in designing multitargeted anticancer agents. Pyrazole-pyrimidine hybrids leverage the complementary pharmacophoric features of both ring systems to simultaneously engage multiple biological targets implicated in oncogenesis. Pyrazole contributes a versatile scaffold capable of forming hydrogen bonds via its N-NH motif (acting as both hydrogen bond donor and acceptor) and hydrophobic interactions through its aromatic core. Pyrimidine offers a geometrically constrained diametinic system that effectively mimics endogenous purines, facilitating deep penetration into kinase ATP-binding pockets [1] [3].
This hybridization approach is exemplified by compounds like N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which demonstrate potent CDK2 inhibition (Ki = 0.005–0.007 µM) alongside antiproliferative activity across 13 cancer cell lines (GI₅₀ = 0.127–0.560 μM). Mechanistically, these hybrids reduce phosphorylation of retinoblastoma at Thr821, induce S/G₂-M phase cell cycle arrest, and trigger apoptosis in ovarian cancer models [1]. Similarly, pyrimidinyl ethyl pyrazole BRAF/JNK inhibitors exhibit dual kinase suppression (IC₅₀ = 0.009 μM against BRAFV600E and 0.51–1.02 μM against JNK isoforms), translating to potent activity against melanoma (A375), leukemia (MOLT-4, K-562), and other cancer cell lines [4]. The structural congruence between these hybrids and clinically validated scaffolds (e.g., crizotinib's pyrazole core and osimertinib's pyrimidine backbone) underscores their therapeutic relevance [5] [7].
Table 1: Anticancer Profile of Pyrazole-Pyrimidine Hybrids
Compound Class | Primary Targets | Potency (IC₅₀/Ki) | Antiproliferative Activity | Cellular Effects |
---|---|---|---|---|
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines [1] | CDK2/Cyclin E | 0.005–0.007 µM (Ki) | GI₅₀ = 0.127–0.560 μM (13 cell lines) | Rb phosphorylation ↓, S/G₂-M arrest, apoptosis |
Pyrimidinyl ethyl pyrazoles [4] | BRAFV600E, JNK1-3 | 0.009 µM (BRAFV600E), 0.51–1.02 µM (JNK) | IC₅₀ = 0.42–0.91 μM (4 cell lines) | MEK/ERK phosphorylation ↓, G₀-G₁ arrest |
Bioisosteric replacement of phenylsulfonamide moieties with pyrazole rings represents a pivotal optimization strategy for enhancing the potency and selectivity of pyrimidine-based kinase inhibitors. SwissBioisostere database analyses confirm that pyrazole-to-benzene substitutions yield comparable or improved biological activity in >80% of cases (214/263 instances), validating this approach [1]. The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold exemplifies this principle: replacing the phenylsulfonamide group in lead compound 1 (3-((5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide) with pyrazole dramatically increased CDK2 inhibition (Ki = 0.007 µM vs. 0.022 µM for 1) while improving selectivity over CDK1 and CDK9 [1].
Molecular modeling reveals that pyrazole bioisosteres maintain critical hinge-binding interactions (hydrogen bonding with Leu83) while introducing additional contacts through their nitrogen atoms [1]. Substituent effects at pyrazole-C3 and C5 positions significantly modulate potency:
Table 2: SAR of Pyrazole Substituents in Pyrimidine Hybrids
Compound | R¹ (Pyrazole-C3) | R² (Pyrazole-N1) | CDK2 Ki (µM) | Selectivity (CDK2 vs. CDK1/9) |
---|---|---|---|---|
1 (Lead) | - | Phenylsulfonamide | 0.022 | Low |
14 | H | H | 0.007 | Moderate |
15 | CH₃ | H | 0.005 | High |
5 | H | CH₂CH₃ | 0.008 | Moderate-High |
N-Methylation of the pyrazole ring serves as a strategic molecular modification to optimize central nervous system (CNS) exposure for heterocyclic hybrids targeting brain malignancies. This modification directly influences two critical parameters governing blood-brain barrier (BBB) penetration:
The compound 5-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine exemplifies this design: Its 1-(2-methylprop-2-en-1-yl) group (PubChem CID: 165955929) replaces a hydrogen-bond donor (N-H) with a nonpolar allyl moiety, reducing tPSA while maintaining a molecular weight (MW = 203.25 g/mol) well below the 500 Da threshold for CNS penetration [6]. This modification aligns with trends observed in clinically successful CNS oncology drugs:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3